molecular formula C7H12N2OS B1351960 (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine CAS No. 886504-94-5

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine

Cat. No.: B1351960
CAS No.: 886504-94-5
M. Wt: 172.25 g/mol
InChI Key: GFEZTROXAMFZOH-UHFFFAOYSA-N
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Description

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is an organic compound that features a thiazole ring substituted with a methoxyethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine typically involves the reaction of thiazole derivatives with methoxyethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic solvent with similar structural features but different applications.

    2-Methoxyethyl acetate: Another related compound used as a solvent and in chemical synthesis.

Uniqueness

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methoxyethyl derivatives and contributes to its specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-10-4-2-8-6-7-9-3-5-11-7/h3,5,8H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEZTROXAMFZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406436
Record name (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886504-94-5
Record name (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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